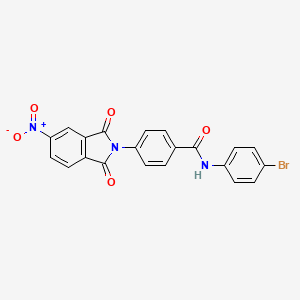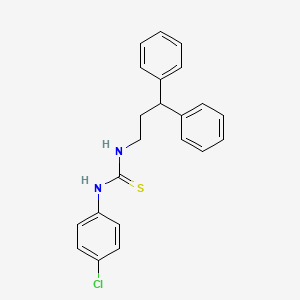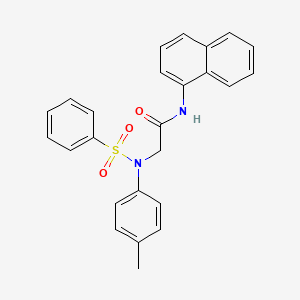
5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)
Übersicht
Beschreibung
'5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' is a chemical compound that is widely used in scientific research applications. It is a type of isoindoline-1,3-dione derivative that has a unique structure and properties. This compound has gained significant attention in recent years due to its potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' have been studied extensively in the literature. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' in lab experiments is its unique structure and properties. This compound can be used as a building block for the synthesis of various organic compounds, which makes it a valuable tool for organic chemists. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' in scientific research. One of the most promising directions is in the development of new materials such as polymers and nanomaterials. This compound could also be used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of science.
Conclusion:
In conclusion, '5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' is a unique compound that has found several applications in scientific research. Its unique structure and properties make it a valuable tool for organic chemists and material scientists. It has also shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are needed to fully understand the potential of this compound in various fields of science.
Wissenschaftliche Forschungsanwendungen
'5,5'-carbonylbis(2-tert-butyl-1H-isoindole-1,3(2H)-dione)' has found several applications in scientific research. One of its most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. It has also found applications in the development of new materials, including polymers and nanomaterials.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-24(2,3)26-20(29)15-9-7-13(11-17(15)22(26)31)19(28)14-8-10-16-18(12-14)23(32)27(21(16)30)25(4,5)6/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJDFEIKIBRWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



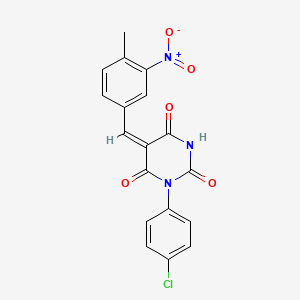
![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)
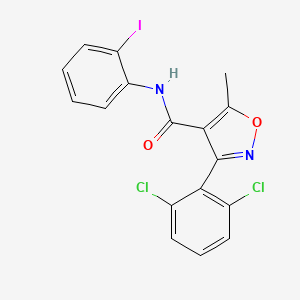


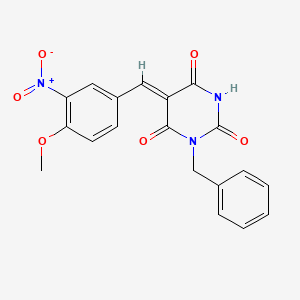
![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)
